molecular formula C12H16BN3O2 B2828142 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrimidine CAS No. 2018362-18-8

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrimidine

Numéro de catalogue: B2828142
Numéro CAS: 2018362-18-8
Poids moléculaire: 245.09
Clé InChI: VZJUKPQNWSRILH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine is a boronic ester derivative of the imidazo[1,2-a]pyrimidine scaffold. Its structure features a pinacol boronate group at the 6-position of the fused bicyclic heterocycle. This compound is primarily used as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals . The boronate group enables efficient coupling with aryl/heteroaryl halides under palladium catalysis, facilitating the construction of complex biaryl systems .

Propriétés

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-15-10-14-5-6-16(10)8-9/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJUKPQNWSRILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=CN=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2018362-18-8
Record name 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4,4,5,5-Tetram

Comparaison Avec Des Composés Similaires

Core Heterocycle Variations

Compound Name Core Structure Substituent Position Key Properties/Applications
Target Compound Imidazo[1,2-a]pyrimidine 6-position Suzuki coupling intermediate; potential CNS drug precursor
6-(Pinacolatoboryl)imidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine 6-position Higher lipophilicity; used in kinase inhibitor synthesis
3-Cyano-6-(pinacolatoboryl)imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 6-position Electron-withdrawing cyano group enhances reactivity in couplings
6-(Pinacolatoboryl)imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine 6-position Broader π-conjugation; explored in PET radiotracer development

Key Differences :

  • Electronic Effects : The imidazo[1,2-a]pyrimidine core (target) has a pyrimidine ring, offering two nitrogen atoms that increase electron deficiency compared to pyridine-based analogs (e.g., imidazo[1,2-a]pyridine). This enhances electrophilic reactivity in cross-couplings .
  • Bioactivity : Imidazo[1,2-a]pyrimidines exhibit neuroleptic and antihypertensive properties, whereas imidazo[1,2-b]pyridazines are prioritized in oncology (e.g., kinase inhibitors) .

Substituent and Functional Group Variations

Compound Name Functional Group Molecular Weight Purity/Stability
Target Compound Pinacol boronate 269.11 g/mol ≥97% purity; stable at 2–8°C
Methyl 3-(pinacolatoboryl)imidazo[1,2-a]pyridine-7-carboxylate Ester + boronate 299.14 g/mol Hydrolysis-sensitive ester group
N-(3-Methoxybenzyl)-6-(pinacolatoboryl)imidazo[1,2-a]pyridine-2-carboxamide Amide + boronate 407.26 g/mol Enhanced solubility; prodrug potential

Key Differences :

  • Reactivity : Carboxylic esters (e.g., methyl carboxylate) and amides reduce boronate reactivity due to steric hindrance, whereas the target compound’s unsubstituted core allows faster coupling kinetics .
  • Stability: Electron-withdrawing groups (e.g., cyano) stabilize the boronate group against protodeboronation, but the target compound requires strict moisture control .

Pharmacological Potential Comparison

Compound Class Biological Targets Example Activity
Imidazo[1,2-a]pyrimidines Notch signaling, GABA receptors Anxiolytic, neuroleptic
Imidazo[1,2-a]pyridines Kinases (e.g., Tropomyosin receptor kinase) Anticancer, neurotrophic
Imidazo[1,2-b]pyridazines PI3K/mTOR pathways Antiproliferative

Target Compound’s Edge: The pyrimidine ring’s dual nitrogen atoms improve binding to ATP pockets in kinase targets compared to monocyclic analogs. However, imidazo[1,2-b]pyridazines show superior blood-brain barrier penetration due to reduced polarity .

Comparison with Analogs :

  • Imidazo[1,5-a]pyridine derivatives require harsher conditions (e.g., microwave-assisted coupling) due to lower inherent reactivity .
  • Carboxylate/amide-substituted analogs need post-functionalization steps, increasing synthetic complexity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.